molecular formula C14H17N3O B14888143 n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide

n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide

Cat. No.: B14888143
M. Wt: 243.30 g/mol
InChI Key: ZZQHBHSRSVUXOB-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom, a phenyl group attached to the first carbon of the pyrazole ring, and a carboxamide group at the fourth position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sec-butyl Group: The sec-butyl group can be introduced through a nucleophilic substitution reaction, where sec-butyl bromide reacts with the nitrogen atom of the pyrazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sec-butyl group or the phenyl group may be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Products may include sec-butyl alcohol, phenyl ketones, and carboxylic acids.

    Reduction: Products may include primary or secondary amines and dihydropyrazole derivatives.

    Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing anti-inflammatory, analgesic, or anticancer agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

    n-Butyl-1-phenyl-1h-pyrazole-4-carboxamide: Similar structure but with a n-butyl group instead of a sec-butyl group.

    n-(Sec-butyl)-1-(4-methylphenyl)-1h-pyrazole-4-carboxamide: Similar structure but with a 4-methylphenyl group instead of a phenyl group.

    n-(Sec-butyl)-1-phenyl-1h-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the pyrazole ring.

Uniqueness:

  • The presence of the sec-butyl group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets.
  • The specific arrangement of functional groups in n-(Sec-butyl)-1-phenyl-1h-pyrazole-4-carboxamide may result in distinct biological activities compared to its analogs.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-butan-2-yl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C14H17N3O/c1-3-11(2)16-14(18)12-9-15-17(10-12)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,16,18)

InChI Key

ZZQHBHSRSVUXOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1)C2=CC=CC=C2

Origin of Product

United States

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